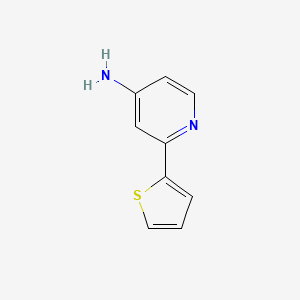

2-(Thiophen-2-yl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICUIVSXQWOMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Thiophen-2-yl)pyridin-4-amine (CAS 1020540-64-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential applications of 2-(Thiophen-2-yl)pyridin-4-amine (CAS 1020540-64-0). This heterocyclic compound, incorporating both a pyridine and a thiophene moiety, is a valuable building block in medicinal chemistry and materials science. Its structural features suggest potential as a scaffold for kinase inhibitors and as a component in organic electronic materials. This document consolidates available data to serve as a foundational resource for researchers engaged in the study and utilization of this compound.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional organic materials. The strategic combination of different heterocyclic rings within a single molecule can give rise to unique electronic, steric, and pharmacokinetic properties. 2-(Thiophen-2-yl)pyridin-4-amine is a prime example of such a hybrid structure, featuring an electron-rich thiophene ring coupled with an electron-deficient pyridine ring bearing a crucial amino functional group.

The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[1] Similarly, the aminopyridine scaffold is a cornerstone in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies due to its hydrogen bonding capabilities and ability to occupy specific pockets in enzyme active sites.[2] The amalgamation of these two moieties in 2-(Thiophen-2-yl)pyridin-4-amine presents a compelling scaffold for the development of novel therapeutic agents and advanced materials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Thiophen-2-yl)pyridin-4-amine is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1020540-64-0 | [3] |

| Molecular Formula | C₉H₈N₂S | [3] |

| Molecular Weight | 176.24 g/mol | [3] |

| Appearance | Predicted to be a solid | General Knowledge |

| Purity | Typically >95% (commercial) | [3] |

| Storage | Room temperature, in a dark, inert atmosphere | [3] |

Synthesis and Methodology

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 2-(Thiophen-2-yl)pyridin-4-amine.

Detailed Experimental Protocol (Hypothetical):

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(Thiophen-2-yl)-4-nitropyridine

-

To a solution of 2-chloro-4-nitropyridine (1.0 eq) and thiophene-2-boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1 ratio), add sodium carbonate (2.0 eq).

-

De-gas the mixture with a stream of argon for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(thiophen-2-yl)-4-nitropyridine.

Step 2: Reduction of the Nitro Group to Synthesize 2-(Thiophen-2-yl)pyridin-4-amine

-

Dissolve 2-(thiophen-2-yl)-4-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is the use of iron powder (5.0 eq) and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere can be employed.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the catalyst or iron salts.

-

If an acidic workup was used, neutralize the filtrate with a base such as sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure 2-(thiophen-2-yl)pyridin-4-amine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine-H6 | 8.0 - 8.2 | d | Doublet due to coupling with H5. |

| Pyridine-H5 | 6.8 - 7.0 | dd | Doublet of doublets due to coupling with H6 and H3. |

| Pyridine-H3 | 6.5 - 6.7 | d | Doublet due to coupling with H5. |

| Thiophene-H5' | 7.4 - 7.6 | dd | Doublet of doublets, influenced by the pyridine ring. |

| Thiophene-H3' | 7.2 - 7.4 | dd | Doublet of doublets. |

| Thiophene-H4' | 7.0 - 7.2 | t | Triplet (or dd), coupling with H3' and H5'. |

| NH₂ | 4.5 - 5.5 | br s | Broad singlet, chemical shift is concentration and solvent dependent.[4] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine-C2 | 158 - 162 | Attached to the thiophene group. |

| Pyridine-C4 | 150 - 155 | Attached to the amino group. |

| Pyridine-C6 | 148 - 152 | |

| Pyridine-C3 | 108 - 112 | |

| Pyridine-C5 | 115 - 120 | |

| Thiophene-C2' | 140 - 145 | Attached to the pyridine ring. |

| Thiophene-C5' | 128 - 132 | |

| Thiophene-C3' | 125 - 128 | |

| Thiophene-C4' | 127 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch | 3400 - 3250 (two bands) | Characteristic of a primary amine.[5] |

| Aromatic C-H Stretch | 3100 - 3000 | |

| C=C and C=N Stretch | 1650 - 1580 | Aromatic ring stretching vibrations. |

| N-H Bend | 1650 - 1580 | Scissoring vibration of the primary amine.[5] |

| C-N Stretch | 1335 - 1250 | Aromatic amine C-N stretching.[5] |

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak. The fragmentation pattern will likely involve cleavages characteristic of both pyridine and thiophene rings.

-

Molecular Ion (M⁺): Expected at m/z = 176.

-

Key Fragmentation Pathways: Loss of HCN from the pyridine ring, fragmentation of the thiophene ring, and potential cleavage at the C-C bond connecting the two rings.[6]

Reactivity and Potential Applications

The chemical reactivity of 2-(Thiophen-2-yl)pyridin-4-amine is dictated by the interplay of its constituent rings and the amino group. The amino group can act as a nucleophile, allowing for further functionalization, such as acylation or alkylation. The pyridine nitrogen can be protonated or quaternized. The thiophene ring can undergo electrophilic substitution, although the electron-donating effect of the pyridine's amino group may influence the regioselectivity.

Medicinal Chemistry and Drug Discovery

The 2-aminopyridine scaffold is a well-known "hinge-binder" motif in many kinase inhibitors. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the amino acid residues in the hinge region of the kinase active site. The thiophene moiety can be directed towards the hydrophobic pocket of the active site, and can also be a site for further modification to enhance potency and selectivity. Derivatives of 2-(thiophen-2-yl)pyridine have shown potential as inhibitors of various kinases.[7]

Caption: Interaction model of the 2-(Thiophen-2-yl)pyridin-4-amine scaffold in a kinase active site.

Materials Science

Pyridine and thiophene are both common building blocks for organic semiconductors. The combination of an electron-deficient pyridine and an electron-rich thiophene can lead to materials with interesting charge-transport properties. The amino group provides a site for polymerization or for tuning the electronic properties of the molecule. This makes 2-(Thiophen-2-yl)pyridin-4-amine a potential candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(Thiophen-2-yl)pyridin-4-amine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Thiophen-2-yl)pyridin-4-amine is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis can be achieved through established cross-coupling methodologies. The predicted spectroscopic data provides a framework for its characterization. The unique combination of the aminopyridine and thiophene moieties makes it an attractive scaffold for the development of kinase inhibitors and a promising building block for novel organic electronic materials. Further research into the synthesis of derivatives and the exploration of its biological and material properties is warranted.

References

-

Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

- Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.

-

MySkinRecipes. (n.d.). 2-(Thiophen-2-yl)pyridin-4-amine. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Schmitt, C., et al. (2014). Biological activity of 3-(thiophen-2-yl)pyridine derivatives with diversification at the 4-position of the thiophene core. PLoS ONE, 9(2), e87851.

- Al-Ghorbani, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12185-12204.

- Khan, I., et al. (2019). Therapeutic importance of synthetic thiophene. Journal of Chemistry, 2019, 5925898.

- El-Gazzar, A. R. B. A., et al. (2014). Design and synthesis of novel thiophenes bearing biologically active aniline, aminopyridine, benzylamine, nicotinamide, pyrimidine and triazolopyrimidine moieties searching for cytotoxic agents. Acta Poloniae Pharmaceutica, 71(3), 401-407.

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Thiophen-2-yl)pyridin-4-amine [myskinrecipes.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Thiophen-2-yl)pyridin-4-amine

Introduction

2-(Thiophen-2-yl)pyridin-4-amine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which incorporates both a pyridine and a thiophene ring, imparts a unique combination of electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. The pyridine moiety, a six-membered aromatic ring containing one nitrogen atom, is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its susceptibility to various chemical modifications. The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is another key pharmacophore known for its metabolic stability and ability to modulate the electronic properties of a molecule.

The 4-amino substitution on the pyridine ring introduces a basic center and a site for further functionalization, which is crucial for tuning the molecule's biological activity and material properties. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-(Thiophen-2-yl)pyridin-4-amine, offering both predicted data and established experimental protocols for their determination. This information is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Core Identifiers

A clear understanding of the molecular architecture is fundamental to interpreting its chemical behavior.

Caption: Chemical structure of 2-(Thiophen-2-yl)pyridin-4-amine.

Table 1: Core Identifiers for 2-(Thiophen-2-yl)pyridin-4-amine

| Identifier | Value | Source |

| CAS Number | 1020540-64-0 | Lead Sciences[1] |

| Molecular Formula | C₉H₈N₂S | Lead Sciences[1] |

| Molecular Weight | 176.24 g/mol | Lead Sciences[1] |

| SMILES | Nc1cc(c2sccc2)ncc1 | N/A |

| InChI | InChI=1S/C9H8N2S/c10-8-4-6-11-9(5-8)7-2-1-3-12-7/h1-6H,10H2 | N/A |

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using well-established computational models. These values provide a reliable starting point for experimental design and interpretation.

Table 2: Predicted Physicochemical Properties of 2-(Thiophen-2-yl)pyridin-4-amine

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | 160 - 180 °C | AAT Bioquest Melting Point Predictor[2] |

| Boiling Point | 350 - 370 °C | AAT Bioquest Boiling Point Predictor[3] |

| logP | 1.8 ± 0.4 | Molinspiration[4] |

| pKa (most basic) | 6.5 ± 0.5 | ChemAxon pKa Predictor[5] |

| Aqueous Solubility | 0.5 - 1.5 g/L | ALOGPS[6] |

Experimental Protocols for Physicochemical Characterization

The following section details standardized experimental protocols for the determination of key physicochemical properties. Adherence to these methods will ensure the generation of reliable and reproducible data.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0 °C).

Caption: Workflow for melting point determination.

Step-by-Step Methodology: [7][8][9]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

-

Equilibration and Measurement: Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample, the heating block, and the thermometer. A wide melting range is indicative of impurities.

Solubility Determination

Solubility is a key parameter influencing bioavailability and formulation. The "like dissolves like" principle is a useful starting point, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.

Step-by-Step Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: To 1 mL of the chosen solvent in a test tube, add approximately 10 mg of the compound.

-

Observation: Agitate the mixture and observe for dissolution at room temperature. If the compound does not dissolve, gentle heating may be applied.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble.

Quantitative Solubility (Shake-Flask Method - based on OECD Guideline 105):

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (typically water) in a flask.

-

Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design for predicting membrane permeability and absorption.

Caption: Workflow for logP determination.

Step-by-Step Methodology (Shake-Flask Method - based on OECD Guideline 107):

-

Solvent Preparation: n-Octanol and water are mutually saturated before the experiment.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added. The mixture is shaken until equilibrium is established.

-

Phase Separation: The two phases are separated by centrifugation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity or basicity of a compound. For 2-(Thiophen-2-yl)pyridin-4-amine, the basicity of the pyridine nitrogen and the amino group are of primary interest.

Step-by-Step Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Predicted Spectral Characteristics

The following are predicted spectral characteristics based on the analysis of similar compounds. These predictions serve as a guide for the interpretation of experimental data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as the amino group.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| NH₂ | ~6.0 - 7.0 | broad singlet |

| Pyridine-H3 | ~6.5 - 6.8 | doublet |

| Pyridine-H5 | ~7.8 - 8.1 | doublet |

| Pyridine-H6 | ~8.2 - 8.5 | singlet |

| Thiophene-H3' | ~7.2 - 7.4 | doublet of doublets |

| Thiophene-H4' | ~7.0 - 7.2 | doublet of doublets |

| Thiophene-H5' | ~7.5 - 7.8 | doublet of doublets |

Rationale: The amino group protons are expected to be a broad singlet due to quadrupole broadening and exchange. The pyridine and thiophene protons will appear in the aromatic region, with their specific shifts and coupling patterns determined by their electronic environment and neighboring protons.[10][11][12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | ~155 - 160 |

| Pyridine-C3 | ~105 - 110 |

| Pyridine-C4 | ~150 - 155 |

| Pyridine-C5 | ~115 - 120 |

| Pyridine-C6 | ~145 - 150 |

| Thiophene-C2' | ~140 - 145 |

| Thiophene-C3' | ~125 - 130 |

| Thiophene-C4' | ~128 - 133 |

| Thiophene-C5' | ~124 - 129 |

Rationale: The chemical shifts are estimated based on the known effects of the amino group and the thiophene substituent on the pyridine ring, and the pyridine substituent on the thiophene ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino) | 3400 - 3200 | Medium, two bands |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to weak |

| C=N, C=C stretch (aromatic) | 1650 - 1450 | Strong to medium |

| N-H bend (amino) | 1640 - 1560 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

| C-S stretch (thiophene) | 850 - 700 | Medium |

Rationale: The presence of a primary amine will give rise to two N-H stretching bands. The aromatic rings will show characteristic C=C and C=N stretching vibrations.[13][14][15][16][17]

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 176.04

-

Expected [M+H]⁺: m/z = 177.05

-

Key Fragmentation Pathways: Loss of HCN from the pyridine ring, and fragmentation of the thiophene ring.[13][18]

Proposed Synthesis

A plausible synthetic route to 2-(Thiophen-2-yl)pyridin-4-amine can be envisioned through a Suzuki or Stille coupling reaction, followed by amination.

Caption: Proposed synthetic route for 2-(Thiophen-2-yl)pyridin-4-amine.

This two-step sequence is a common and effective method for the synthesis of substituted aminopyridines. The choice of catalyst, base, and solvent for the Suzuki coupling, and the reducing agent for the nitro group reduction, would need to be optimized for this specific substrate.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical characteristics of 2-(Thiophen-2-yl)pyridin-4-amine. While experimental data for this specific compound is limited, this guide offers reliable predicted values and detailed, standardized experimental protocols for their determination. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently work with this promising molecular scaffold, facilitating its exploration in various scientific and industrial applications. The provided methodologies for characterization are robust and widely accepted, ensuring the generation of high-quality, reproducible data.

References

-

ChemAxon. (2026). pKa, logP, and Solubility Predictors. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1523. [Link]

-

University of Colorado Boulder. (n.d.). Melting Point Determination. Organic Chemistry Laboratory Techniques. [Link]

-

El-Gazzar, A. B. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(11), 3321. [Link]

-

Lead Sciences. (n.d.). 2-(Thiophen-2-yl)pyridin-4-amine. Retrieved January 18, 2026, from [Link]

-

Mary, Y. S., et al. (2010). Spectroscopic investigations of 2-aminopyridine. Trade Science Inc.[Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 18, 2026, from [Link]

-

Gürbüz, D., et al. (2016). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved January 18, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. [Link]

-

Tetko, I. V., et al. (2021). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega, 6(23), 15066–15075. [Link]

-

Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved January 18, 2026, from [Link]

-

Singh, S. S., & Sanyal, N. K. (1971). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 25(1), 26-28. [Link]

-

CompuDrug. (n.d.). PrologP. Retrieved January 18, 2026, from [Link]

-

Stefaniak, L., et al. (1978). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 12(11), 631-634. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

Adams, D. R., et al. (2014). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. ResearchGate. [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. [Link]

-

LibreTexts Chemistry. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

Li, Y., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17366–17375. [Link]

-

World Health Organization. (2023, July 28). 1.2.1. MELTING TEMPERATURE AND MELTING RANGE. [Link]

-

Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 18, 2026, from [Link]

-

ScienceMadness Discussion Board. (2013, December 21). Online chemical structure analysis?. [Link]

-

Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Open Chemistry, 2(4), 589-597. [Link]

-

MolView. (n.d.). Retrieved January 18, 2026, from [Link]

-

Ottokemi. (n.d.). 4-Amino pyridine, 99%. Retrieved January 18, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). PYRIDIN-4-AMINE. Retrieved January 18, 2026, from [Link]

Sources

- 1. 2-(Thiophen-2-yl)pyridin-4-amine - Lead Sciences [lead-sciences.com]

- 2. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 3. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. chemaxon.com [chemaxon.com]

- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. chimia.ch [chimia.ch]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

2-(Thiophen-2-yl)pyridin-4-amine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Thiophen-2-yl)pyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-(Thiophen-2-yl)pyridin-4-amine (CAS No: 1020540-64-0).[1] As a prominent scaffold in modern drug discovery and materials science, a deep understanding of its three-dimensional architecture is critical for rational design and structure-activity relationship (SAR) studies.[2][3][4] This document synthesizes data from analogous crystal structures, outlines robust experimental protocols for empirical determination, and provides a detailed computational workflow for theoretical validation. It is intended for researchers, medicinal chemists, and materials scientists engaged in the development of novel agents based on the thiophene-pyridine framework.

Introduction: The Significance of the 2-(Thiophen-2-yl)pyridine Scaffold

The fusion of thiophene and pyridine rings creates a bioisosteric analogue of biphenyl and 2-phenylpyridine systems, which are ubiquitous in pharmacologically active compounds.[5] The 2-(Thiophen-2-yl)pyridine core offers a unique combination of electronic properties, hydrogen bonding capabilities (via the pyridine nitrogen and the 4-amino group), and specific spatial arrangements that are crucial for molecular recognition at biological targets. The conformational preference of the two aromatic rings relative to each other dictates the overall shape of the molecule, profoundly influencing its binding affinity and efficacy. This guide elucidates this critical structural aspect through an integrated experimental and computational lens.

Molecular Structure and Bonding Analysis

The core structure of 2-(Thiophen-2-yl)pyridin-4-amine consists of a C2-linked thiophene and 4-aminopyridine ring system. While a crystal structure for this specific molecule is not publicly available, extensive data from the closely related compound, 2-(2'-thienyl)pyridine, provides a robust foundation for structural inference.[6][7]

The X-ray crystal structure of 2-(2'-thienyl)pyridine reveals that the two rings are nearly coplanar, exhibiting only a slight twist of 4.48° around the central C-C bond.[7] This near-planarity is a consequence of two competing factors: steric hindrance between ortho hydrogens, which would favor a twisted conformation, and the formation of an extended π-conjugated system, which favors planarity. The bond connecting the thiophene and pyridine rings measures 1.469 Å, which is significantly shorter than a typical C-C single bond (approx. 1.54 Å), indicating substantial partial double bond character.[7] This conjugation is key to understanding the molecule's electronic properties and its rotational energy barrier.

A critical feature observed in the solid state of 2-(2'-thienyl)pyridine is an intramolecular short contact between the thiophene sulfur and the pyridine nitrogen (2.933 Å), which is less than the sum of their van der Waals radii (3.35 Å).[7] This suggests a stabilizing interaction that favors the syn conformation, where these two heteroatoms are on the same side of the C-C bond axis.

Table 1: Inferred Structural Parameters for 2-(Thiophen-2-yl)pyridin-4-amine (Based on the crystal structure of 2-(2'-thienyl)pyridine[6][7])

| Parameter | Predicted Value | Rationale |

| C(py)-C(th) Bond Length | ~1.47 Å | Partial double bond character due to π-conjugation. |

| Thiophene-Pyridine Dihedral Angle | 0° - 10° | Near-planar arrangement favored by conjugation. |

| S(th)···N(py) Intramolecular Distance | ~2.9 - 3.0 Å | Potential for a stabilizing S-N interaction in the syn conformer. |

| C-N (amine) Bond Length | ~1.36 Å | Typical aromatic C-N bond length. |

The Conformational Landscape: Rotation Around the Pivotal Bond

The most significant degree of conformational freedom in 2-(Thiophen-2-yl)pyridin-4-amine is the rotation around the pivotal C2(py)-C2(th) bond. This rotation defines the relative orientation of the two heterocyclic rings. The potential energy surface of this rotation is expected to have two low-energy, near-planar minima corresponding to the syn and anti conformers, separated by a significant rotational barrier.

-

Syn Conformation: The thiophene sulfur and pyridine nitrogen atoms are positioned on the same side of the bond axis. This conformation is likely stabilized by the aforementioned S···N intramolecular interaction.

-

Anti Conformation: The thiophene sulfur and pyridine nitrogen atoms are on opposite sides of the bond axis.

The energy barrier between these conformers is primarily due to the steric clash between the ortho-hydrogens on the rings (H6 on pyridine and H3 on thiophene) as they pass each other during rotation. The partial double bond character of the linking C-C bond further contributes to this barrier.

Caption: Workflow for synthesis and crystallization.

Protocol 1: Detailed Synthesis and Crystallization

-

Synthesis: To a degassed solution of 2-bromopyridin-4-amine (1.0 equiv.), thiophen-2-ylboronic acid (1.2 equiv.), and sodium carbonate (3.0 equiv.) in a 4:1 mixture of dioxane and water, add Pd(dppf)Cl₂ (0.05 equiv.).

-

Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure compound.

-

Crystallization: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone). [8]Filter the solution to remove any particulate matter.

-

Employ slow evaporation by leaving the vial loosely covered in a vibration-free location. Alternatively, use vapor diffusion by placing the vial in a sealed chamber containing a less polar anti-solvent (e.g., hexane). [9]8. Allow crystals to grow over several days to weeks.

Workflow 2: Solid-State Conformation via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. [10] Protocol 2: SCXRD Analysis

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal (>0.1 mm) and mount it on a goniometer head. [11]2. Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and rotate it to collect a full sphere of diffraction data.

-

Structure Solution: Process the diffraction intensities to obtain a set of structure factors. Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: Build an atomic model into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit, yielding precise bond lengths, angles, and the solid-state dihedral angle.

Workflow 3: Solution-State Conformation via 2D NMR Spectroscopy

The conformation in solution can differ from the solid state. Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) is a powerful tool for this analysis, as it detects protons that are close in space (< 5 Å), irrespective of through-bond connectivity. [12][13] Protocol 3: NOESY/ROESY for Conformational Analysis

-

Sample Preparation: Prepare a 5-10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Degas the sample thoroughly to remove dissolved oxygen, which can interfere with the NOE effect. [14]2. Data Acquisition: Acquire a high-resolution 2D NOESY or ROESY spectrum. A ROESY experiment is often preferred for molecules in this size range as it avoids the issue of zero-crossing NOEs. [13]Use a mixing time appropriate for small molecules (e.g., 300-800 ms).

-

Data Analysis: Look for cross-peaks between protons on the thiophene ring and protons on the pyridine ring.

-

A strong NOE between the pyridine H6 and the thiophene H3 would provide definitive evidence for a preferred syn-like conformation in solution.

-

Conversely, an NOE between the pyridine H3 and the thiophene H3 would indicate an anti-like preference.

-

The relative intensities of these cross-peaks can provide a semi-quantitative ratio of the conformers if they are in dynamic equilibrium. [15]

-

Computational Chemistry Workflow for Energy Landscape Mapping

Computational modeling provides invaluable insight into the energetics of different conformations and the barriers separating them. Density Functional Theory (DFT) is a robust method for this purpose.

Caption: DFT workflow for conformational potential energy scan.

Protocol 4: DFT-Based Dihedral Scan

-

Structure Preparation: Build the 3D structure of 2-(Thiophen-2-yl)pyridin-4-amine in a molecular editor.

-

Initial Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP with the 6-31G(d) basis set). This will locate the nearest local energy minimum.

-

Dihedral Scan Setup: Using the optimized structure, set up a relaxed potential energy surface (PES) scan. Define the dihedral angle formed by atoms C3(py)-C2(py)-C2(th)-C3(th) as the reaction coordinate.

-

Execution: Scan this dihedral angle from 0° to 360° in steps of 10°. At each step, the defined dihedral is held fixed while all other geometric parameters are allowed to relax to their energetic minimum. [16][17]5. Analysis: Plot the relative energy versus the dihedral angle. The minima on this plot correspond to the stable conformers (syn and anti), and the maxima represent the rotational transition states. The energy difference between the lowest minimum and the highest maximum gives the rotational energy barrier.

Table 2: Representative Data from a Hypothetical DFT Dihedral Scan

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Syn Minimum | ~5° | 0.00 |

| Anti Minimum | ~175° | 0.5 - 1.5 |

| Transition State 1 | ~90° | 4.0 - 6.0 |

| Transition State 2 | ~270° | 4.0 - 6.0 |

Conclusion

The molecular architecture of 2-(Thiophen-2-yl)pyridin-4-amine is characterized by a near-planar arrangement of its two heterocyclic rings, a conformation stabilized by an extended π-conjugated system. The rotational landscape is dominated by two stable conformers, syn and anti, with a significant energy barrier to interconversion. The syn conformer, stabilized by a potential intramolecular S···N interaction, is predicted to be the global minimum. This guide provides a robust, integrated framework of state-of-the-art experimental and computational protocols to precisely determine these structural and conformational features, enabling researchers to build accurate structure-activity relationships and accelerate the design of next-generation therapeutics and materials.

References

-

PubChem. 2-(2'-Thienyl)pyridine. National Center for Biotechnology Information. [Link]

-

Ghosh, R., & Simonsen, S. H. (1993). Structure of 2-(2'-thienyl)pyridine at 193 K. Acta Crystallographica Section C: Crystal Structure Communications, 49(5), 1031-1032. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2459-2504. [Link]

-

University of Wisconsin-Madison. NOESY and EXSY. Chemistry Department. [Link]

-

Creative BioMart. X-ray Crystallography. [Link]

-

ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

-

Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

-

University of Ottawa. NOESY and ROESY. NMR Facility. [Link]

-

Shainyan, B. A. (Ed.). (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 25. [Link]

-

Yap, G. P. A. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4). [Link]

-

Australian National University. Guide to NOE Experiments. ANU NMR Facility. [Link]

-

Ramspacher, C., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(41), 13499-13502. [Link]

-

Kenny, P. W., & Montanari, D. (2023). Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. RSC Medicinal Chemistry, 14(3), 424-433. [Link]

-

ResearchGate. How to do two dihedral angles scan simultaneously in DFT Calculation (gaussian) with opposite value for each dihedral angle? [Link]

-

Imperial College London. Computational Heterocyclic Chemistry. [Link]

-

Filarowski, A., et al. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 28(5), 2205. [Link]

-

Bonnet, P., et al. (2009). Conformational analysis of macrocycles: finding what common search methods miss. Journal of Chemical Information and Modeling, 49(10), 2242-2259. [Link]

-

Abdel-Megeed, A. M., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3‑b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(16), 6338-6348. [Link]

-

Isayev, O., et al. (2019). A Scalable Molecular Force Field Parameterization Method Based on Density Functional Theory and Quantum-Level Machine Learning. arXiv preprint arXiv:1908.01019. [Link]

-

GitHub. SimStack workflow that score torsions in molecules with SIMONA and perform a high level quantum dihedral scan with Turbomole. [Link]

-

Bazzano, M., et al. (2002). An NMR investigation of the conformational equilibria of 2-(2'-pyridyl)ethylphosphonic acid in several solvents. Chirality, 14(2-3), 204-208. [Link]

-

Lead Sciences. 2-(Thiophen-2-yl)pyridin-4-amine. [Link]

-

PubChemLite. 2-(2'-thienyl)pyridine (C9H7NS). [Link]

-

MySkinRecipes. 2-(Thiophen-2-yl)pyridin-4-amine. [Link]

-

El-Sayed, N. N. E., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 1957. [Link]

-

Gobouri, A. A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6936-6947. [Link]

-

SpectraBase. 2-(2-Thienyl)pyridine. [Link]

-

ORCA Manual. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB. [Link]

-

Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898-7920. [Link]

-

Söderhjelm, P., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34(3), 263-280. [Link]

-

ORCA Input Library. Geometry optimizations. [Link]

-

Pokharel, Y. R., et al. (2012). The synthesis of 2,5-bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Bioorganic & Medicinal Chemistry Letters, 22(23), 7163-7166. [Link]

-

Corona, D., et al. (2009). 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 515-525. [Link]

-

Ghorab, M. M., et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(6), 320-321. [Link]

-

ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

- 1. 2-(Thiophen-2-yl)pyridin-4-amine - Lead Sciences [lead-sciences.com]

- 2. 2-(Thiophen-2-yl)pyridin-4-amine [myskinrecipes.com]

- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-(2'-Thienyl)pyridine | C9H7NS | CID 76832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. How To [chem.rochester.edu]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. Guide to NOE Experiments [bloch.anu.edu.au]

- 15. NOESY and EXSY [chem.ch.huji.ac.il]

- 16. researchgate.net [researchgate.net]

- 17. GitHub - KIT-Workflows/Dihedral-Scan: SimStack workflow that score torsions in molecules with SIMONA and perform a high level quantum dihedral scan with Turbomole [github.com]

A Technical Guide to the Spectral Analysis of 2-(Thiophen-2-yl)pyridin-4-amine

This guide provides an in-depth analysis of the expected spectral data for the novel heterocyclic compound, 2-(Thiophen-2-yl)pyridin-4-amine. While experimental spectra for this specific molecule are not widely available, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to provide a robust predictive analysis. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction

The compound 2-(Thiophen-2-yl)pyridin-4-amine integrates two key pharmacophoric scaffolds: a pyridine ring, a common feature in numerous pharmaceuticals, and a thiophene ring, known for its diverse biological activities. The presence of a primary aromatic amine further enhances its potential for biological interactions and as a versatile synthetic intermediate. Accurate structural elucidation through spectral analysis is a critical first step in the development of any new molecule. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Molecular Structure and Numbering

To facilitate the discussion of spectral data, the following numbering scheme will be used for the core structure of 2-(Thiophen-2-yl)pyridin-4-amine.

Caption: Numbering scheme for 2-(Thiophen-2-yl)pyridin-4-amine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(Thiophen-2-yl)pyridin-4-amine are discussed below. These predictions are based on the analysis of substituent effects on pyridine and thiophene rings.[1][2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiophene rings, as well as the amine protons. The electron-donating amino group at the C4 position will cause a significant upfield shift (to lower ppm values) of the pyridine protons, particularly the adjacent C3 and C5 protons. The thiophene ring, acting as a substituent at the C2 position of the pyridine, will also influence the chemical shifts.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~6.7-6.9 | d | J(H3-H5) ≈ 2.0 | Shielded by the adjacent amino group. |

| H5 | ~6.7-6.9 | dd | J(H5-H6) ≈ 5.0, J(H5-H3) ≈ 2.0 | Shielded by the amino group and coupled to H6 and H3. |

| H6 | ~8.1-8.3 | d | J(H6-H5) ≈ 5.0 | Deshielded by the pyridine nitrogen and adjacent to the thiophene ring. |

| H3' | ~7.2-7.4 | dd | J(H3'-H4') ≈ 3.6, J(H3'-H5') ≈ 1.1 | Typical thiophene proton chemical shift. |

| H4' | ~7.0-7.2 | t | J(H4'-H3') ≈ 3.6, J(H4'-H5') ≈ 5.1 | Typical thiophene proton chemical shift. |

| H5' | ~7.4-7.6 | dd | J(H5'-H4') ≈ 5.1, J(H5'-H3') ≈ 1.1 | Deshielded due to proximity to the pyridine ring. |

| NH₂ | ~4.5-5.5 | br s | - | Broad signal due to quadrupole broadening and exchange with solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic distribution in the aromatic rings. The amino group at C4 will cause a significant upfield shift for C3, C5, and C4 itself.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~155-158 | Deshielded due to attachment to nitrogen and the thiophene ring. |

| C3 | ~108-112 | Shielded by the adjacent amino group. |

| C4 | ~150-153 | Deshielded due to attachment to the amino group, but also influenced by its electron-donating nature. |

| C5 | ~108-112 | Shielded by the adjacent amino group. |

| C6 | ~148-151 | Deshielded by the adjacent nitrogen. |

| C2' | ~140-143 | Quaternary carbon, deshielded due to attachment to the pyridine ring and sulfur. |

| C3' | ~126-128 | Typical thiophene carbon chemical shift. |

| C4' | ~127-129 | Typical thiophene carbon chemical shift. |

| C5' | ~124-126 | Typical thiophene carbon chemical shift. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Caption: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-(Thiophen-2-yl)pyridin-4-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, as well as C-N, C=C, and C=N stretching vibrations within the aromatic rings.[3][4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450-3300 | Medium | Asymmetric and symmetric N-H stretch | Primary Aromatic Amine |

| 3100-3000 | Medium-Weak | C-H stretch | Aromatic (Pyridine and Thiophene) |

| 1640-1600 | Strong | N-H bend (scissoring) | Primary Amine |

| 1600-1450 | Medium-Strong | C=C and C=N ring stretching | Aromatic Rings |

| 1340-1250 | Strong | C-N stretch | Aromatic Amine |

| ~800 | Strong | C-S stretch | Thiophene Ring |

| 850-750 | Strong | C-H out-of-plane bending | Substituted Aromatic Rings |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.[5]

Predicted Mass Spectrum

For 2-(Thiophen-2-yl)pyridin-4-amine (C₉H₈N₂S), the molecular weight is approximately 176.24 g/mol . The molecular ion peak (M⁺˙) is expected to be observed at m/z 176. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[6]

Expected Molecular Ion Peaks:

| m/z | Ion | Notes |

| 176 | [M]⁺˙ | Molecular ion (most abundant isotope) |

| 177 | [M+1]⁺˙ | Due to the natural abundance of ¹³C and ¹⁵N |

| 178 | [M+2]⁺˙ | Due to the natural abundance of ³⁴S |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of small neutral molecules and cleavage of the bond between the two aromatic rings.

Caption: Predicted major fragmentation pathways for 2-(Thiophen-2-yl)pyridin-4-amine.

Explanation of Fragmentation:

-

Loss of a hydrogen radical (•H): Formation of a stable cation at m/z 159.

-

Loss of an amino radical (•NH): Cleavage of the C-N bond of the amine can lead to a fragment at m/z 161.

-

Cleavage of the C-C bond between the rings: This can result in two characteristic fragments: the 4-aminopyridinyl cation (m/z 92) or the thiophenyl cation (m/z 84), with the charge being retained on either fragment.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for ESI-QTOF mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for 2-(Thiophen-2-yl)pyridin-4-amine. By leveraging established spectroscopic principles and data from analogous compounds, a detailed and reliable spectral profile has been constructed. These predictions, along with the outlined experimental protocols, offer a valuable resource for scientists working on the synthesis, characterization, and application of this and related heterocyclic molecules. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the proposed structure.

References

-

Kleinpeter, E., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(5), 1382–1391. Available at: [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

-

The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (2020). Chinese Journal of Analytical Chemistry, 48(11), 1545-1552. Available at: [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

ResearchGate. Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Available at: [Link]

-

Whitman College. GCMS Section 6.15. Available at: [Link]

-

JoVE. Video: Mass Spectrometry of Amines. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

ResearchGate. Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). Available at: [Link]

-

Stenutz. NMR chemical shift prediction of thiophenes. Available at: [Link]

-

Stenutz. NMR chemical shift prediction of pyridines. Available at: [Link]

-

PubChem. 4-Aminopyridine. Available at: [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

Oxford Academic. Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Available at: [Link]

-

Oxford Academic. The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Available at: [Link]

-

YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Available at: [Link]

-

SpectraBase. 2-(2-Phenylphenyl)thiophene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. 2-Phenylthiophene. Available at: [Link]

-

Semantic Scholar. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Available at: [Link]

-

ResearchGate. Infrared spectrum of 4-aminoantipyrine and its metal complexes. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

ResearchGate. Fragmentation pattern of thiophenol from aglycon under pyrolysis of... Available at: [Link]

-

National Institute of Standards and Technology. 4-Aminopyridine. Available at: [Link]

-

PubMed. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Available at: [Link]

-

ResearchGate. (PDF) Study of the composition of amines using IR spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033118). Available at: [Link]

-

ResearchGate. 1 H-NMR spectra of polythiophene 2c 3.1.4. UV-Vis spectra of polymers 2a-d. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of monomer 2 and polymer P2. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(Thiophen-2-yl)pyridin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This guide provides a comprehensive technical overview of the solubility profile of 2-(thiophen-2-yl)pyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust framework for its solubility assessment. It combines a detailed, field-proven experimental protocol for solubility determination with a theoretical analysis grounded in the principles of intermolecular forces and Hansen Solubility Parameters. The presented data, while illustrative, serves as a practical guide for researchers to anticipate and experimentally verify the solubility behavior of this compound and structurally related molecules. This guide is designed to empower drug development professionals with the foundational knowledge to select appropriate solvent systems for synthesis, purification, crystallization, and formulation, thereby accelerating the developmental timeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper, influencing everything from synthetic route optimization and purification efficiency to formulation strategies and ultimate bioavailability.[1][2][3] A comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a cornerstone of rational drug design and development.[4][5]

2-(Thiophen-2-yl)pyridin-4-amine (Molecular Formula: C₉H₈N₂S, Molecular Weight: 176.24 g/mol ) is a heterocyclic amine featuring a pyridine ring linked to a thiophene moiety.[6][7] Such structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine and thiophene heteroatoms), along with its aromatic systems, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

This technical guide aims to provide a detailed exploration of the solubility of 2-(thiophen-2-yl)pyridin-4-amine. We will delve into a robust, step-by-step experimental protocol for determining its solubility, discuss the theoretical underpinnings of its solubility based on molecular structure, and present illustrative data to guide solvent selection for various pharmaceutical applications.

Physicochemical Characteristics of 2-(Thiophen-2-yl)pyridin-4-amine

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and its inherent physicochemical properties.

-

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring act as hydrogen bond acceptors. This duality allows for complex interactions with protic and aprotic polar solvents.

-

Polarity: The molecule possesses a significant dipole moment due to the presence of heteroatoms (N, S) and the amine group. This suggests a preference for polar solvents.

-

Aromaticity: The pyridine and thiophene rings are aromatic, allowing for π-π stacking interactions. These can be significant in solvents that also possess aromatic character.

-

Molecular Shape and Size: The relatively planar structure and moderate size of the molecule will also influence how it packs in a crystal lattice and interacts with solvent molecules.

Illustrative Solubility Profile of 2-(Thiophen-2-yl)pyridin-4-amine

| Solvent | Dielectric Constant (ε) at 20°C | Polarity Index | Predicted Solubility (mg/mL) |

| Non-Polar Solvents | |||

| n-Hexane | 1.88 | 0.1 | < 0.1 |

| Toluene | 2.38 | 2.4 | ~ 1-2 |

| Aprotic Polar Solvents | |||

| Dichloromethane | 9.08 | 3.1 | ~ 5-10 |

| Acetone | 20.7 | 5.1 | ~ 15-25 |

| Acetonitrile | 37.5 | 5.8 | ~ 10-20 |

| Dimethylformamide (DMF) | 36.7 | 6.4 | > 50 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 100 |

| Protic Polar Solvents | |||

| 1-Butanol | 17.5 | 4.0 | ~ 5-15 |

| Isopropanol | 19.9 | 3.9 | ~ 10-20 |

| Ethanol | 24.6 | 4.3 | ~ 20-35 |

| Methanol | 32.7 | 5.1 | ~ 30-50 |

Experimental Determination of Solubility: A Validated Protocol

The accurate determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[8][9]

Principle

The shake-flask method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the solubility of the compound under those conditions.

Materials and Equipment

-

2-(Thiophen-2-yl)pyridin-4-amine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-(thiophen-2-yl)pyridin-4-amine to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the experimental temperature can be employed to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no undissolved solid is transferred, pass the solution through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-(thiophen-2-yl)pyridin-4-amine in the diluted sample using a validated analytical method, such as HPLC-UV. A pre-established calibration curve of the compound is used for accurate quantification.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution factor)

Experimental Workflow Diagram

Caption: Key intermolecular forces governing the solubility of 2-(thiophen-2-yl)pyridin-4-amine.

Implications for Drug Development

A well-defined solubility profile for 2-(thiophen-2-yl)pyridin-4-amine is invaluable for several stages of drug development:

-

Synthesis and Purification: Knowledge of solubility allows for the selection of appropriate solvents for reaction media and for crystallization-based purification, leading to higher yields and purity.

-

Preformulation: Solubility data is a prerequisite for developing stable and effective formulations, whether for oral, parenteral, or topical delivery. [10]For poorly soluble compounds, strategies such as co-solvency or the use of surfactants may be necessary. [11]* Biopharmaceutics Classification System (BCS): Aqueous solubility, along with permeability, determines the BCS class of a drug, which can guide regulatory decisions, such as the potential for biowaivers. [8][12][13][14]

Conclusion

While this guide presents an illustrative solubility profile for 2-(thiophen-2-yl)pyridin-4-amine, it underscores the critical importance of experimentally determining this key parameter. The provided protocol for the shake-flask method offers a robust and reliable approach for obtaining accurate solubility data. The theoretical discussion, grounded in the principles of intermolecular interactions, provides a framework for understanding and predicting the solubility behavior of this and related compounds. For researchers and drug development professionals, a thorough understanding of the solubility profile is not just a data point but a strategic tool that can significantly impact the efficiency and success of the entire drug development process.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Hansen solubility parameters: A quick review in pharmaceutical aspect.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Hansen Solubility Parameters (HSP).

- Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Hansen solubility parameter. Wikipedia.

- solubility experimental methods.pptx. Slideshare.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.

- BIOPHARMACEUTICS CLASSIFIC

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA).

- 2-Thiophen-2-yl-imidazo[1,2-a]pyridin-8-ylamine. PubChem.

- 2-(Thiophen-2-yl)pyridin-4-amine. MySkinRecipes.

- Annex 4.

- ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective

- 2-(Thiophen-2-yl)pyridin-4-amine. Lead Sciences.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. 2-(Thiophen-2-yl)pyridin-4-amine [myskinrecipes.com]

- 7. 2-(Thiophen-2-yl)pyridin-4-amine - Lead Sciences [lead-sciences.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

Topic: Potential Applications of 2-(Thiophen-2-yl)pyridin-4-amine in Medicinal Chemistry

An In-depth Technical Guide

Abstract

The confluence of privileged heterocyclic scaffolds within a single molecular entity presents a compelling starting point for modern drug discovery. The 2-(Thiophen-2-yl)pyridin-4-amine core, which marries the electron-rich thiophene ring with the versatile aminopyridine motif, represents a strategic framework for generating novel therapeutic agents. The thiophene moiety, a key component in numerous FDA-approved drugs, offers a stable, lipophilic anchor amenable to extensive functionalization.[1][2] Concurrently, the aminopyridine structure is a well-established pharmacophore known for its ability to form critical hydrogen bond interactions within enzyme active sites, particularly as a hinge-binding element in protein kinases.[3][4][5] This guide provides a technical exploration of this scaffold's potential, outlining a rationale-driven approach to its application in oncology, neurodegenerative disease, and infectious disease research. We will dissect the structural basis for its utility, propose synthetic strategies for library development, and detail the requisite experimental workflows for target validation and hit-to-lead progression.

The 2-(Thiophen-2-yl)pyridin-4-amine Scaffold: A Structural Dissection

The inherent potential of the 2-(Thiophen-2-yl)pyridin-4-amine core (CAS No. 1020540-64-0) stems from the synergistic interplay of its constituent parts.[6][7] A deep understanding of these features is paramount for designing effective drug candidates.

-

The Aminopyridine Moiety: This component is the primary driver of interaction with numerous enzyme classes. The pyridine ring nitrogen and the exocyclic amine at the 4-position create a bidentate hydrogen-bonding pattern. This geometry is exceptionally well-suited to engage with the hinge region of protein kinases, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This interaction serves to anchor the inhibitor, providing a stable foundation for the rest of the molecule to probe deeper into the ATP-binding pocket.[4]

-

The Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene group provides a metabolically stable, lipophilic element that can occupy hydrophobic pockets within a target protein.[1] Its pi-electron system can participate in favorable pi-stacking interactions. Crucially, the thiophene ring is not merely a passive space-filler; its C3, C4, and C5 positions are vectors for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[8]

-

Linkage and Vectorial Orientation: The C2-linkage between the pyridine and thiophene rings establishes a specific spatial relationship, directing the thiophene moiety away from the primary hinge-binding region. This vectorial orientation is critical for targeting adjacent hydrophobic regions or the solvent-exposed front pocket of a kinase, for instance.

Below is a diagram illustrating the key pharmacophoric features of the core scaffold.

Caption: Key pharmacophoric features of the title scaffold.

Potential Therapeutic Arenas & Target Classes

The structural attributes of 2-(Thiophen-2-yl)pyridin-4-amine make it a versatile starting point for several therapeutic areas. The following sections outline the most promising applications based on precedent from related chemical matter.

Oncology: Protein Kinase Inhibition

The aminopyridine scaffold is a cornerstone of modern kinase inhibitor design. Its proven ability to anchor in the ATP hinge region makes it an ideal foundation for targeting kinases implicated in cancer cell proliferation and survival.

-

Rationale: Numerous successful kinase inhibitors utilize similar aminopyrimidine or aminopyridine cores. For example, derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in colorectal cancer.[4] Furthermore, thienopyrimidine structures have yielded potent pan-PI3-Kinase and dual PI3K/mTOR inhibitors.[9] This strong body of evidence suggests that libraries built around the 2-(thiophen-2-yl)pyridin-4-amine core could yield inhibitors of therapeutically relevant kinases such as EGFR, VEGFR-2, FLT3, or PI3K.[10][11][12]

-